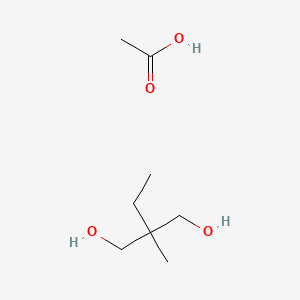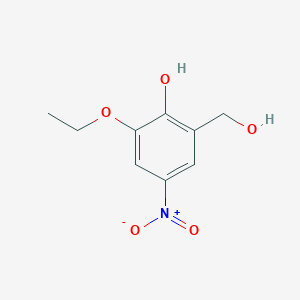
2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol is an organic compound with a complex structure that includes ethoxy, hydroxymethyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol typically involves multiple steps. One common method starts with the nitration of 2-ethoxyphenol to introduce the nitro group at the 4-position. This is followed by a formylation reaction to introduce the hydroxymethyl group at the 6-position. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-Ethoxy-6-(carboxymethyl)-4-nitrophenol.
Reduction: 2-Ethoxy-6-(hydroxymethyl)-4-aminophenol.
Substitution: 2-Methoxy-6-(hydroxymethyl)-4-nitrophenol (if ethoxy is substituted with methoxy).
Applications De Recherche Scientifique
2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or cellular components through its functional groups. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-4-nitrophenol
- 2-Methoxy-6-(hydroxymethyl)-4-nitrophenol
- 2-Ethoxy-6-(hydroxymethyl)-4-aminophenol
Uniqueness
2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and hydroxymethyl groups, along with the nitro group, allows for a wide range of chemical modifications and applications that may not be possible with similar compounds.
Propriétés
Numéro CAS |
677303-72-9 |
|---|---|
Formule moléculaire |
C9H11NO5 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
2-ethoxy-6-(hydroxymethyl)-4-nitrophenol |
InChI |
InChI=1S/C9H11NO5/c1-2-15-8-4-7(10(13)14)3-6(5-11)9(8)12/h3-4,11-12H,2,5H2,1H3 |
Clé InChI |
WAHWVHBVJAUSQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1O)CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



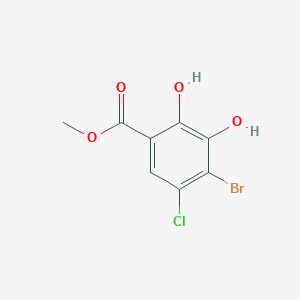
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)

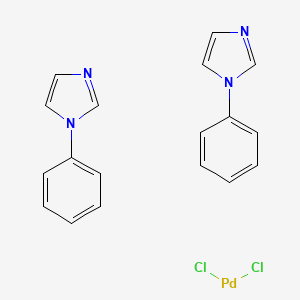
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
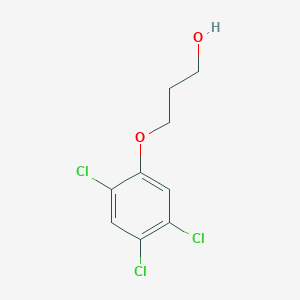

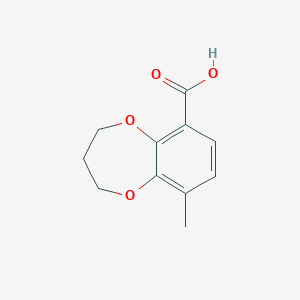
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)
